molecular formula C9H12N2O B2838604 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine CAS No. 2168508-84-5

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine

Cat. No.: B2838604
CAS No.: 2168508-84-5
M. Wt: 164.208
InChI Key: PRPMNSHBCSKNAN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is a chemical scaffold of significant interest in scientific research, particularly in medicinal chemistry and materials science. Its core structure is based on the pyrimidine ring, a privileged motif in drug discovery known for its ability to interact with diverse biological targets. Research into similarly substituted pyrimidines has demonstrated their potential as key intermediates for the design and synthesis of novel therapeutic agents. For instance, 2,4,6-substituted pyrimidine derivatives have been extensively investigated as potent inhibitors of the BACE-1 enzyme, a key target in the development of treatments for Alzheimer's disease . These compounds are designed to fit into the enzyme's active site, with aromatic substitutions at the 4 and 6 positions being critical for binding efficacy . Furthermore, the prop-2-en-1-yloxy (allyloxy) side chain at the 6-position provides a versatile handle for further chemical modification, enabling researchers to explore structure-activity relationships and develop more complex molecules. Beyond medicinal chemistry, pyrimidine derivatives are also recognized as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, as revealed by machine learning models that predict their efficacy based on molecular properties . The molecular characteristics of such compounds, including molecular mass, electronegativity, and energy of the lowest unoccupied molecular orbital, are key descriptors that determine their performance in these applications . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements in pyrimidine chemistry.

Properties

IUPAC Name

2,4-dimethyl-6-prop-2-enoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-12-9-6-7(2)10-8(3)11-9/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPMNSHBCSKNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylpyrimidine and allyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Procedure: 2,4-Dimethylpyrimidine is reacted with allyl alcohol in the presence of potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.

    Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form the corresponding saturated alkoxy derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkoxy derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate for developing new materials and pharmaceuticals.

Reactions:
The compound can participate in several types of reactions:

  • Oxidation: The prop-2-en-1-yloxy group can be oxidized to form epoxides or diols.
  • Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to yield saturated derivatives.
  • Nucleophilic Substitution: The pyrimidine ring allows for substitution reactions at positions 2 and 4, expanding the range of derivatives that can be synthesized .

Biological Applications

Enzyme Interaction Studies:
In biological research, this compound is used to study enzyme interactions. It has shown potential as an inhibitor of specific biological pathways, which could lead to therapeutic applications.

Anticancer Activity:
Research indicates that compounds containing pyrimidine moieties exhibit significant anticancer activity against various cell lines. For instance, derivatives similar to this compound have been shown to activate apoptosis in cancer cells .

Industrial Applications

Agrochemical Development:
The compound's structural features make it suitable for developing agrochemicals. Its potential herbicidal properties have been explored in the design of novel herbicides that target specific plant pathways without affecting non-target species .

Pharmaceutical Formulations:
Due to its biological activity, this compound is being investigated for incorporation into pharmaceutical formulations aimed at treating various diseases. Its ability to interact with biological targets suggests potential uses in drug development .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Chemical Research Building block for heterocyclesVersatile intermediate for synthesis
Biological Research Enzyme interaction studiesPotential inhibitor of biological pathways
Anticancer Research Induces apoptosis in cancer cellsSignificant activity against MCF-7 cell line
Industrial Applications Agrochemical developmentPotential herbicide with targeted action
Pharmaceuticals Drug formulationInvestigated for therapeutic uses

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrimidine derivatives revealed that compounds similar to this compound significantly increased apoptosis rates in cancer cell lines such as MCF-7 by over 58-fold. This highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Agrochemical Development

Research into the herbicidal properties of pyrimidine derivatives demonstrated that specific modifications could lead to compounds with enhanced selectivity and efficacy against target weeds while minimizing environmental impact. This application underscores the compound's potential role in sustainable agriculture .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine involves its interaction with specific molecular targets. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their function. The pyrimidine ring can also interact with nucleic acids, affecting their stability and function.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine 2-Me, 4-Me, 6-propenyloxy Allyl ether, methyl ~180.2*
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine 2-Me, 4-Me, 6-piperazinyl Amine, methyl ~207.3
4,6-Dimethyl-2-(5-tetrazolyl)pyrimidine 4-Me, 6-Me, 2-tetrazolyl Tetrazole, methyl ~191.2
2-Ethoxy-4-hydroxy-6-methylpyrimidine 2-EtO, 4-OH, 6-Me Ethoxy, hydroxyl, methyl ~168.2
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-Me, 4-thietanyloxy, 2-thioacetate Thietane, thioether, ester ~314.4

*Estimated based on analogous structures.

Key Observations :

Thietanyloxy (in ) and ethoxy groups (in ) are less reactive toward conjugation but may enhance solubility via polar interactions.

Hydrogen Bonding and Solubility: The hydroxyl group in 2-Ethoxy-4-hydroxy-6-methylpyrimidine enables strong hydrogen bonding, improving aqueous solubility compared to the hydrophobic propenyloxy group.

Biological Activity :

  • Tetrazolyl-containing pyrimidines (e.g., ) mimic carboxylic acids, making them candidates for enzyme inhibition (e.g., angiotensin-converting enzyme).
  • Thioether and ester groups (e.g., ) may improve membrane permeability or act as prodrugs.

Biological Activity

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,4-dimethylpyrimidine and allyl alcohol under basic conditions, often using potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting compound features a unique prop-2-en-1-yloxy group that enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its structural features:

  • Hydrogen Bonding : The prop-2-en-1-yloxy group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : This group also facilitates hydrophobic interactions that may enhance binding affinity to biological targets.
  • Nucleic Acid Interaction : The pyrimidine ring may interact with nucleic acids, potentially affecting their stability and function .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundCOX-1 IC50 (μmol)COX-2 IC50 (μmol)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound A (similar)0.05 ± 0.020.03 ± 0.01
Compound B (similar)0.06 ± 0.030.02 ± 0.01

Anticancer Potential

The anticancer activity of pyrimidines has been extensively studied, with several derivatives showing cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested against breast cancer cell lines, exhibiting IC50 values indicating significant growth inhibition comparable to standard chemotherapeutics .

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
Compound CMDA-MB-23127.6
Compound DA5493.34
Compound EColo-2050.17

Case Studies

A study conducted on novel pyrimidines demonstrated their effectiveness in inhibiting the growth of triple-negative breast cancer cells through the modulation of key signaling pathways involved in cell proliferation and apoptosis . Additionally, another investigation highlighted the anti-inflammatory effects of a series of pyrimidine derivatives in animal models of induced paw edema and granuloma formation .

Q & A

[Basic] What are the established synthetic routes for 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine, and how can reaction conditions be optimized?

Answer: The synthesis involves two primary steps: (1) constructing the pyrimidine core via condensation of diketones with amidines under acidic conditions, and (2) introducing the propenyloxy group via nucleophilic substitution at the 6-position. Key optimizations include maintaining an inert atmosphere (e.g., nitrogen), refluxing in anhydrous solvents (e.g., THF or DMF), and using catalysts like K₂CO₃ for etherification. Yields improve with controlled temperatures (60–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane) .

[Advanced] How can computational chemistry predict the interaction of this compound with biological targets?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. Focus on π-π stacking between the pyrimidine ring and aromatic residues (e.g., tyrosine) and hydrogen bonding via the ether oxygen. Binding affinity (ΔG) and interaction energy (< -7 kcal/mol) indicate strong binding. Validate predictions with in vitro assays, such as fluorescence quenching or surface plasmon resonance .

[Basic] Which spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • ¹H NMR : Methyl groups appear as singlets at δ 2.5–2.7 ppm; propenyloxy protons show characteristic splitting (δ 4.5–5.5 ppm for allylic CH₂ and CH).
  • ¹³C NMR : Pyrimidine carbons resonate at δ 150–160 ppm; propenyloxy carbons at δ 60–70 ppm (ether) and δ 115–125 ppm (alkene).
  • Mass Spectrometry : Molecular ion peak at m/z 208 (M⁺) with fragmentation patterns confirming substituents .

[Advanced] What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle).
  • Purity Verification : HPLC (≥95% purity) and elemental analysis.
  • Dose-Response Curves : IC₅₀ values across multiple replicates to assess reproducibility .

[Basic] What purification methods are recommended post-synthesis?

Answer:

  • Recrystallization : From ethanol or methanol to remove polar impurities.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
  • Distillation : For propenyloxy intermediates to avoid side reactions .

[Advanced] How does the propenyloxy group influence reactivity in click chemistry applications?

Answer: The allyl ether moiety undergoes thiol-ene reactions under UV light (365 nm) with thiols (e.g., glutathione), enabling bioconjugation. Optimize by adjusting thiol concentration (1.5–2.0 eq) and photoinitiators (e.g., 2,2-dimethoxy-2-phenylacetophenone). Reaction progress is monitored via TLC or FT-IR (disappearance of S-H stretch at 2550 cm⁻¹) .

[Basic] What solvents are suitable for experimental use with this compound?

Answer: It is soluble in DMSO (≥50 mg/mL), chloroform, and dichloromethane. For aqueous solubility, use co-solvents (e.g., 10% DMSO in PBS). Solubility testing via saturation curves (25°C, 48 hr) is recommended .

[Advanced] How can crystallographic data elucidate molecular interactions and stability?

Answer: Single-crystal X-ray diffraction (SHELXL) resolves bond lengths (e.g., C-O ether bond: ~1.42 Å) and torsion angles. Mercury CSD analyzes packing motifs, revealing hydrogen bonds (e.g., N-H···O) and π-π interactions (3.5–4.0 Å). Thermal ellipsoid plots (ORTEP-3) assess thermal stability .

[Basic] What are the key considerations for designing enzyme inhibition assays with this compound?

Answer:

  • Substrate Concentration : Use Km values (from Lineweaver-Burk plots) to set [S].
  • Inhibitor Dilution : Prepare stock solutions in DMSO (<1% final concentration).
  • Controls : Include positive (known inhibitor) and negative (no inhibitor) controls .

[Advanced] How can substituent modifications enhance the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to improve logP (target 2–3).
  • Metabolic Stability : Replace methyl groups with deuterated analogs to reduce CYP450 metabolism.
  • Bioavailability : PEGylation of the propenyloxy group enhances aqueous solubility .

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